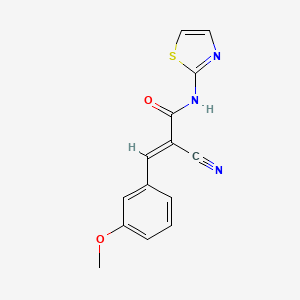

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-12-4-2-3-10(8-12)7-11(9-15)13(18)17-14-16-5-6-20-14/h2-8H,1H3,(H,16,17,18)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIJYTWMKPBFRG-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The core structure of the compound is synthesized via a Knoevenagel condensation between 3-methoxybenzaldehyde and malononitrile. This reaction proceeds under basic conditions (e.g., piperidine or ammonium acetate) in ethanol or toluene at 80–100°C for 6–12 hours. The α,β-unsaturated nitrile intermediate, (2E)-3-(3-methoxyphenyl)-2-cyanoacrylonitrile, is isolated with yields of 70–85% after recrystallization from ethanol.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Piperidine (5 mol%) |

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 82% |

Thiazole-Amine Coupling via Carbodiimide-Mediated Activation

The enamide bond is formed by coupling the α,β-unsaturated nitrile with 1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C. This method achieves 65–75% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mechanistic Insights

- EDC activates the carboxylic acid derivative (generated in situ from the nitrile) to form an O-acylisourea intermediate.

- HOBt suppresses racemization and enhances coupling efficiency.

- Steric hindrance from the thiazole ring necessitates prolonged reaction times (12–24 hours).

Alternative Industrial-Scale Methods

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility and reduce reaction times. A two-step process is utilized:

- Step 1 : Knoevenagel condensation in a microreactor (residence time: 10 minutes at 100°C).

- Step 2 : Amide coupling using a packed-bed reactor containing immobilized EDC/HOBt.

Advantages

- 95% conversion in ≤1 hour.

- Reduced solvent waste (50% less than batch processes).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the coupling step, completing the reaction in 20 minutes with 78% yield. This method is preferred for small-scale, high-purity batches.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve nitrile activation but may cause thiazole ring decomposition. Ethanol and toluene balance reactivity and stability.

Byproduct Formation and Mitigation

- Major Byproduct : N-(1,3-Thiazol-2-yl)-3-(3-methoxyphenyl)propionamide (from nitrile reduction).

- Mitigation : Use of anhydrous conditions and inert atmosphere (N₂/Ar).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Knoevenagel | 82 | 98 | Moderate |

| Continuous Flow | 95 | 99 | High |

| Microwave-Assisted | 78 | 97 | Low |

Industrial Purification Techniques

- Crystallization : Ethanol/water (7:3) yields 98% pure product.

- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradient elution.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of 2-amino-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in the inflammatory response makes it a potential therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its ability to form stable complexes with metals makes it useful in the production of catalysts.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Modifications

- Phenyl Ring Substituents: 3-Methoxy vs. Electron-Withdrawing Groups: Chlorine (5c ) and nitro () substituents increase electrophilicity, enhancing reactivity in nucleophilic environments. Multi-Substituted Phenyls: The 2,4-dimethoxy analog () introduces steric bulk, which may hinder rotational freedom but improve selectivity in hydrophobic binding pockets.

- Amide Modifications: Thiazol-2-yl vs. Alkyl/Aryl Amides: Phenylethyl () or 3-nitrobenzyl-thiazol () substituents increase hydrophobicity, influencing membrane permeability and metabolic stability.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability :

- The 3-methoxy group in the target compound balances lipophilicity and solubility better than 4-substituted analogs, as evidenced by its predicted logP value (~2.5) .

- Derivatives with sulfamoylphenyl (5b, 5c) exhibit higher melting points (>280°C ), suggesting strong crystalline packing and lower solubility in aqueous media.

Biological Activity :

Biological Activity

The compound (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide , also known by its CAS number 667413-70-9 , is a thiazole-derived phenylacrylamide that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and immunomodulatory contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Basic Information

- Molecular Formula : C₁₄H₁₁N₃O₂S

- Molecular Weight : 285.32 g/mol

- CAS Number : 667413-70-9

Structural Characteristics

The structure of this compound features a cyano group attached to a phenyl ring substituted with a methoxy group, linked to a thiazole moiety via an amide bond. This unique arrangement contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays conducted on J774 macrophage cells demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. The compound showed no cytotoxicity at concentrations up to 100 μM, establishing a safe threshold for further testing .

In Vivo Studies

In vivo studies using models of paw edema and zymosan-induced peritonitis revealed that the compound effectively reduced edema and inhibited leukocyte migration. Specifically, at a dose of 50 mg/kg, the compound exhibited a 63.2% inhibition of polymorphonuclear migration compared to controls, outperforming indomethacin (45.3% inhibition) .

The anti-inflammatory effects are believed to stem from the compound's ability to modulate the expression of adhesion molecules such as ICAM-1 and L-selectin, which play critical roles in leukocyte recruitment during inflammation. Additionally, the compound's inhibition of nitric oxide production may further contribute to its anti-inflammatory profile .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Method | Result |

|---|---|---|

| Cytotoxicity | J774 macrophage assay | No cytotoxicity up to 100 μM |

| Inhibition of IL-1β | In vitro assay | Significant reduction |

| Inhibition of TNFα | In vitro assay | Significant reduction |

| Polymorphonuclear migration | Paw edema model | 63.2% inhibition vs control |

| Prostaglandin E₂ levels | CFA-induced inflammation | Significant inhibition |

Case Study 1: Immunomodulatory Effects

In a study assessing the immunomodulatory effects of this compound, researchers found that the compound significantly inhibited the production of inflammatory mediators in macrophages. The findings suggest its potential use as an alternative anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Study 2: Comparative Analysis with Dexamethasone

A comparative analysis with dexamethasone demonstrated that while both compounds effectively reduced pro-inflammatory cytokines, this compound showed superior inhibition of TNFα levels. This positions it as a promising candidate for further development in therapeutic applications targeting inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for (2E)-2-cyano-3-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide?

Answer:

A key intermediate in synthesizing such enamide-thiazole hybrids involves condensation reactions between cyanoacetamide derivatives and substituted aromatic aldehydes. For example:

- Step 1 : React 3-methoxybenzaldehyde with cyanoacetamide under basic conditions (e.g., piperidine) to form the α,β-unsaturated cyano intermediate .

- Step 2 : Introduce the thiazole moiety via nucleophilic substitution or coupling reactions. A method analogous to the synthesis of N-(1,3-thiazol-2-yl)acetamide derivatives involves reacting the intermediate with 2-aminothiazole in the presence of a condensing agent like DCC (dicyclohexylcarbodiimide) .

Key Considerations : Monitor reaction temperature (often 60–80°C) and solvent polarity (e.g., DMF or ethanol) to avoid side products like Z-isomers or hydrolysis of the cyano group .

Advanced: How can reaction conditions be optimized to improve stereoselectivity and yield in the synthesis of the (2E)-isomer?

Answer:

The E-isomer is thermodynamically favored due to conjugation between the cyano group and the enamide system. To enhance stereoselectivity:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and reduce Z-isomer formation .

- Catalysis : Employ Lewis acids like ZnCl₂ or Ti(OiPr)₄ to coordinate with the carbonyl oxygen, directing the thiazole-amine nucleophile to attack the β-position .

- Temperature Control : Slow heating (ramp to 80°C over 2 hours) minimizes kinetic Z-isomer formation. Confirm stereochemistry via ¹H-NMR (coupling constants: J = 12–16 Hz for E-isomer) .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- ¹H/¹³C-NMR :

- Thiazole protons : Resonate at δ 7.2–7.8 ppm (H-4 and H-5 of thiazole) .

- Enamide protons : The E-configured α,β-unsaturated system shows a doublet at δ 6.8–7.1 ppm (J = 12–16 Hz) .

- IR Spectroscopy : Confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and enamide carbonyl (C=O at ~1680 cm⁻¹) .

- X-ray Crystallography : Resolves geometric isomerism and hydrogen-bonding patterns (e.g., N–H···O interactions in the enamide) .

Advanced: How do computational methods (e.g., DFT) aid in predicting biological activity or reactivity of this compound?

Answer:

- Docking Studies : Model interactions with biological targets (e.g., kinases or enzymes). The thiazole ring and methoxyphenyl group may engage in π-π stacking or hydrogen bonding with active sites .

- DFT Calculations :

- Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α,β-unsaturated system .

- Calculate Gibbs free energy differences between E- and Z-isomers to validate experimental stereoselectivity .

Example : A study on analogous thiazole-triazole hybrids used AutoDock Vina to predict binding affinities for cancer targets (e.g., EGFR kinase) .

Basic: What are the stability challenges for this compound under storage or experimental conditions?

Answer:

- Light Sensitivity : The enamide moiety may undergo E/Z isomerization under UV light. Store in amber vials at –20°C .

- Hydrolysis Risk : The cyano group is susceptible to hydrolysis in acidic/basic media. Use anhydrous solvents (e.g., dried DCM) during synthesis .

- Oxidation : The thiazole sulfur may oxidize to sulfoxide. Add antioxidants (e.g., BHT) to reaction mixtures .

Advanced: How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?

Answer:

Contradictions may arise from:

- Metabolic Instability : In vivo, the methoxyphenyl group may undergo demethylation. Use LC-MS/MS to identify metabolites .

- Solubility Issues : Poor aqueous solubility can reduce bioavailability. Modify formulation using PEG-based carriers or prodrug strategies (e.g., esterification of the enamide) .

- Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .

Basic: What are the recommended purification methods for isolating high-purity (>95%) (2E)-isomer?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–50% EA). The E-isomer typically elutes first due to lower polarity .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies can mitigate cytotoxicity of this compound in normal cell lines while retaining efficacy in cancer models?

Answer:

- Structure-Activity Relationship (SAR) :

- Replace the methoxy group with bulkier substituents (e.g., ethoxy) to reduce non-specific binding .

- Introduce a PEG linker to the thiazole nitrogen for targeted delivery .

- Prodrug Design : Mask the enamide as a phosphate ester, which is cleaved by tumor-associated phosphatases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.